molecular formula C22H31N5O4 B023205 美拉加群 CAS No. 159776-70-2

美拉加群

货号: B023205
CAS 编号: 159776-70-2
分子量: 429.5 g/mol
InChI 键: DKWNMCUOEDMMIN-PKOBYXMFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

美拉加群是一种直接凝血酶抑制剂,这意味着它特异性地抑制凝血酶的活性,凝血酶是一种参与血液凝固的酶。它是口服前药西美拉加群的活性形式。 美拉加群已被研究用于预防和治疗血栓栓塞性疾病,例如深静脉血栓形成和肺栓塞 .

科学研究应用

    化学: 美拉加群用作模型化合物来研究凝血酶和其他蛋白酶的抑制。

    生物学: 它用于研究以了解凝血酶在血液凝固和相关生物过程中的作用。

    医学: 美拉加群已被研究用于预防和治疗血栓栓塞性疾病,例如深静脉血栓形成和肺栓塞。 .

    工业: 美拉加群用于制药行业开发新的抗凝药物

作用机制

美拉加群通过直接抑制凝血酶发挥其作用,凝血酶是一种在血液凝固过程中起关键作用的酶。凝血酶将纤维蛋白原转化为纤维蛋白,纤维蛋白形成血凝块的框架。通过抑制凝血酶,美拉加群阻止纤维蛋白的形成,从而抑制血凝块的形成。 美拉加群的分子靶点包括游离凝血酶和血凝块结合凝血酶,使其成为有效的抗凝剂 .

生化分析

Biochemical Properties

Melagatran is a potent, competitive, and reversible inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds to the active site of both soluble and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . Melagatran also inhibits thrombin-induced platelet aggregation, further contributing to its anticoagulant effects . The interaction between melagatran and thrombin is characterized by a low inhibition constant (Ki), indicating high affinity and potency .

Cellular Effects

Melagatran exerts significant effects on various cell types involved in the coagulation process. It inhibits thrombin activity in endothelial cells, reducing the expression of pro-inflammatory cytokines and adhesion molecules . This leads to decreased leukocyte adhesion and migration, which are critical steps in the inflammatory response. In platelets, melagatran prevents thrombin-induced activation and aggregation, thereby reducing the formation of platelet-rich thrombi . Additionally, melagatran has been shown to influence gene expression related to coagulation and inflammation pathways .

Molecular Mechanism

The molecular mechanism of melagatran involves direct inhibition of thrombin by binding to its active site. This binding prevents thrombin from interacting with its natural substrates, such as fibrinogen and protease-activated receptors on platelets . The inhibition of thrombin activity leads to a decrease in fibrin formation and platelet activation, which are crucial steps in the coagulation cascade. Melagatran’s inhibitory effect on thrombin is both rapid and reversible, allowing for precise control of anticoagulation .

Temporal Effects in Laboratory Settings

In laboratory settings, melagatran has demonstrated stability and consistent anticoagulant effects over time. Studies have shown that melagatran maintains its inhibitory activity on thrombin for extended periods, with minimal degradation . Long-term exposure to melagatran in vitro has not resulted in significant changes in cellular function or viability, indicating its safety and efficacy for prolonged use . Some studies have reported potential hepatotoxicity with long-term use, necessitating monitoring of liver function during therapy .

Dosage Effects in Animal Models

In animal models, the effects of melagatran vary with different dosages. At low doses, melagatran effectively inhibits thrombin activity without causing significant bleeding complications . At higher doses, the risk of bleeding increases, highlighting the importance of dose optimization . Studies have also shown that melagatran has a shallower dose-response curve compared to warfarin, providing a better separation between efficacy and bleeding risk . Toxic effects at high doses include prolonged bleeding times and potential liver toxicity .

Metabolic Pathways

Melagatran is primarily metabolized in the liver, where it undergoes bioconversion from ximelagatran through hydrolysis and dehydroxylation . The metabolic pathway involves intermediate metabolites such as ethylmelagatran and N-hydroxymelagatran, which are further converted to melagatran . These reactions are catalyzed by enzymes including carboxylesterases and cytochrome P450 . The metabolites are then excreted primarily through the renal route .

Transport and Distribution

Melagatran exhibits first-order absorption kinetics with rapid distribution throughout the body . It is not significantly bound to plasma proteins, allowing for efficient transport to target sites . Melagatran is primarily excreted unchanged in the urine, with minimal hepatic metabolism . The bioavailability of melagatran following oral administration of ximelagatran is approximately 20% in humans . The compound is distributed to various tissues, including the liver, kidneys, and vascular endothelium .

Subcellular Localization

Melagatran is localized primarily in the cytoplasm of cells, where it exerts its anticoagulant effects by inhibiting thrombin . The compound does not require specific targeting signals or post-translational modifications for its activity. Instead, its small size and hydrophilic nature allow for passive diffusion across cell membranes . Once inside the cell, melagatran interacts with thrombin in the cytoplasm, preventing its participation in the coagulation cascade .

准备方法

合成路线和反应条件

美拉加群是通过从简单有机化合物开始的一系列化学反应合成的。合成涉及二肽结构的形成,然后对其进行修饰以引入特定的官能团,从而增强其凝血酶抑制活性。 合成中的关键步骤包括肽偶联反应、官能团的保护和脱保护以及最终产物的纯化 .

工业生产方法

美拉加群的工业生产涉及使用与实验室合成中相似的化学反应进行大规模合成。该工艺针对高产率和纯度进行了优化,包括结晶和过滤等步骤,以分离最终产物。 生产工艺的设计目的是经济高效且可扩展,以满足制药生产的需求 .

化学反应分析

反应类型

美拉加群会经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化会导致形成氧化美拉加群衍生物,而还原会导致形成化合物的还原形式 .

相似化合物的比较

类似化合物

美拉加群的独特性

美拉加群的独特性在于它能够抑制游离凝血酶和血凝块结合凝血酶,这使其在药效学方面可能优于其他凝血酶抑制剂。 此外,它直接抑制凝血酶,无需常规抗凝监测,这使其有别于传统抗凝剂,如华法林 .

属性

IUPAC Name

2-[[(1R)-2-[(2S)-2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWNMCUOEDMMIN-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166724
Record name Melagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159776-70-2
Record name Melagatran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159776-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melagatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melagatran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melagatran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1R)-2-[(2S)-2-[[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl] glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELAGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9QP32MD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melagatran
Reactant of Route 2
Melagatran
Reactant of Route 3
Reactant of Route 3
Melagatran
Reactant of Route 4
Melagatran
Reactant of Route 5
Melagatran
Reactant of Route 6
Melagatran

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。